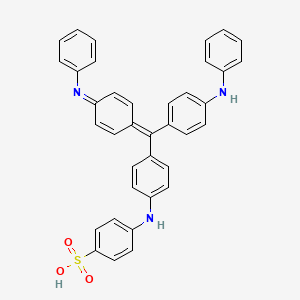

Alkali Blue 6B (C.I. 42765)

Description

Significance of Triphenylmethane (B1682552) Dyes in Scientific Inquiry

Triphenylmethane dyes represent a significant class of synthetic organic compounds widely utilized across various scientific and industrial fields. scirp.orgmdpi.com Characterized by their brilliant and intense colors, these dyes, which include shades of red, violet, blue, and green, are valued for their cost-effectiveness. mdpi.com Their applications are diverse, ranging from textile dyeing of materials like nylon, wool, and silk to uses in the paper, leather, food, and cosmetics industries. mdpi.com

In the realm of scientific research, triphenylmethane dyes are notable for their use as pH indicators due to the pH sensitivity inherent in their chemical structure. mdpi.com This property makes them valuable tools in analytical chemistry. Furthermore, they have been investigated for their biological staining capabilities in histology and for their potential in various biomedical applications. chemicalworlds.comdawnscientific.com However, due to their xenobiotic and recalcitrant nature, there is also significant research interest in their environmental fate and biodegradation. scirp.org Many triphenylmethane dyes are considered environmental contaminants, prompting studies into their removal from wastewater through methods like adsorption and biodegradation. scirp.orgcore.ac.uk

Overview of Alkali Blue 6B (C.I. 42765) within Chemical Research Paradigms

Alkali Blue 6B, also known by its Colour Index name C.I. 42765, is a member of the triphenylmethane dye family. dawnscientific.com It is a synthetic dye that appears as a dark blue or brown-black powder. auraiyalabchem.comcarlroth.com While it is insoluble in water, it is soluble in organic solvents like ethanol (B145695) and methanol. chemicalworlds.comchemicalbook.com

Within chemical research, Alkali Blue 6B is recognized for several key applications:

pH Indicator: It is used as an acid-base indicator, with a visual transition from blue to red or pink-violet in the pH range of 9.4 to 14.0. auraiyalabchem.combiofargo.com It is particularly useful in the titration of fatty acids in oils and fats. windows.netgrafiati.com

Histological Staining: In microscopy, Alkali Blue 6B is employed to stain cellular components, such as nuclei and nucleic acids, aiding in the visualization and analysis of biological samples. chemicalworlds.comdawnscientific.com

Adsorption Studies: Research has explored the use of Alkali Blue 6B in studies focused on the removal of pollutants from aqueous solutions. For instance, it has been used as a model anionic dye to investigate the adsorption capacity of biochar derived from wheat bran for wastewater treatment. tandfonline.comresearchgate.net It has also been attached to polymer microbeads to create dye-affinity adsorbents for removing phenols and nitrophenols. researchgate.net

Biochemical Research: Alkali Blue 6B interacts with various proteins and can be used in protein adsorption studies. medchemexpress.com Its functional groups may also react with heavy metal ions, suggesting potential for heavy metal removal from water. medchemexpress.com

Scope and Research Objectives for Academic Investigation of Alkali Blue 6B (C.I. 42765)

The academic investigation of Alkali Blue 6B is driven by a range of research objectives aimed at understanding and leveraging its chemical properties for various applications. Key research areas include:

Development of Analytical Methods: A primary objective is the refinement of analytical techniques where Alkali Blue 6B serves as an indicator. This includes developing simpler and more efficient methods for determining the acid value of oils and other chemical products. grafiati.com

Environmental Remediation Technologies: A significant area of research focuses on using Alkali Blue 6B as a target pollutant to develop and optimize new adsorbent materials for wastewater treatment. tandfonline.comresearchgate.net Studies investigate the kinetics, isotherms, and mechanisms of its adsorption onto various materials to enhance the efficiency of dye removal from industrial effluents. tandfonline.comresearchgate.net

Biomedical and Histological Applications: Research aims to explore and enhance the utility of Alkali Blue 6B as a biological stain. chemicalworlds.comdawnscientific.com This involves optimizing staining protocols for better visualization of cellular and tissue structures.

Understanding Molecular Interactions: A fundamental research objective is to elucidate the mechanisms of interaction between Alkali Blue 6B and other molecules, such as proteins and phenols. researchgate.netmedchemexpress.com This includes studying the role of electrostatic interactions, hydrogen bonding, and π-π interactions in these processes. tandfonline.comresearchgate.net

Chemical and Physical Properties of Alkali Blue 6B (C.I. 42765)

| Property | Value | Source(s) |

| Molecular Formula | C37H29N3O3S | dawnscientific.comnih.gov |

| Molar Mass | 595.7 g/mol | dawnscientific.comnih.gov |

| Appearance | Dark blue, brown-black powder | auraiyalabchem.comcarlroth.com |

| Melting Point | >300 °C | carlroth.com |

| Solubility | Insoluble in water; Soluble in ethanol | chemicalbook.com |

| Absorption Maximum (λmax) | 596 - 606 nm (in 95% ethanol) | auraiyalabchem.com |

| pH Transition Range | pH 9.4 (Blue) to pH 14.0 (Red) | biofargo.com |

Synonyms for Alkali Blue 6B

| Synonym | Source(s) |

| C.I. 42765 | dawnscientific.com |

| Acid Blue 119 | dawnscientific.com |

| Acid Blue 110 | dawnscientific.com |

| Alkali Blue | biosynth.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C37H29N3O3S |

|---|---|

Molecular Weight |

595.7 g/mol |

IUPAC Name |

4-[4-[(4-anilinophenyl)-(4-phenyliminocyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonic acid |

InChI |

InChI=1S/C37H29N3O3S/c41-44(42,43)36-25-23-35(24-26-36)40-34-21-15-29(16-22-34)37(27-11-17-32(18-12-27)38-30-7-3-1-4-8-30)28-13-19-33(20-14-28)39-31-9-5-2-6-10-31/h1-26,38,40H,(H,41,42,43) |

InChI Key |

MRBZZOCCHHNQBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=C3C=CC(=NC4=CC=CC=C4)C=C3)C5=CC=C(C=C5)NC6=CC=C(C=C6)S(=O)(=O)O |

Origin of Product |

United States |

Historical and Evolving Academic Perspectives on Alkali Blue 6b C.i. 42765

Historical Trajectory of Alkali Blue 6B (C.I. 42765) in Dye Chemistry Research

The story of Alkali Blue 6B is rooted in the mid-19th century synthetic dye revolution, which began with William Henry Perkin's accidental discovery of mauveine in 1856. britannica.comwikipedia.org This breakthrough spurred intense research into the dye-producing potential of aniline (B41778), a coal tar derivative. wikipedia.orgtrcleiden.nl Between 1858 and 1859, French chemist François-Emmanuel Verguin synthesized fuchsine (also known as magenta), the first of the triarylmethane dyes, by reacting aniline with stannic chloride. britannica.comosu.edu

This innovation paved the way for further discoveries. In 1860, French chemists Charles Girard and Georges de Laire discovered "Aniline Blue" by heating fuchsine with an excess of aniline. osu.edu While a promising new color, this early Aniline Blue had poor water solubility, limiting its practical use. britannica.com

A pivotal moment in the history of this dye class came in 1862 with the work of British chemist Edward Chambers Nicholson. britannica.com He developed a method to treat Aniline Blue with sulfuric acid, introducing a sulfonic acid group (–SO₃H) onto the molecule's aromatic ring. mdpi.combritannica.com This process of sulfonation dramatically increased the dye's water solubility. The resulting water-soluble monosulfonic acid derivative was named "Nicholson's Blue" or "Alkali Blue," because its solubility characteristics allowed it to be applied to textiles like silk and wool from an alkaline bath. mfa.orgresearchgate.net This sulfonated dye, commercially successful and chemically distinct, is the direct precursor to what is now identified as Alkali Blue 6B (C.I. 42765). Most of the foundational triarylmethane dyes, including this class, were synthesized before 1900. britannica.com

Seminal Academic Studies and Foundational Discoveries Pertaining to Alkali Blue 6B (C.I. 42765)

The most significant foundational discovery for Alkali Blue was Nicholson's sulfonation process. mfa.orgbritannica.com This chemical modification was not merely an improvement but a crucial innovation that transformed the dye from a laboratory curiosity into a viable commercial product for the textile industry. researchgate.net The introduction of the sulfonic acid group converted the basic dye into an acid dye, fundamentally altering its application properties. mdpi.com While the empirical synthesis was established, a deep chemical understanding of the triarylmethane structure took nearly two decades of further research. mdpi.com

Subsequent academic inquiry focused on characterizing the properties and exploring novel applications for this stable, water-soluble blue colorant. One of the earliest and most enduring academic applications was its establishment as a pH indicator. Research determined its effectiveness in demonstrating a clear visual transition in alkaline conditions, making it valuable for titrations and other analytical chemistry procedures. saudijournals.comlobov.com.py

Interactive Table 2: pH Indicator Profile of Alkali Blue 6B

| Property | Description |

| Visual Transition Interval | pH 9.4 (Blue) to pH 14.0 (Red) |

| Application | Useful for titrations involving weak acids and strong bases. |

Source: Abcam abcam.com

Another significant area of study emerged in the biological sciences. Academic research identified Alkali Blue 6B as a potent histological stain. dawnscientific.comchemicalworlds.com Its anionic nature allows it to selectively bind to and highlight acidic polysaccharides, such as glycosaminoglycans in cartilage, and other acidic components within cells and tissues. chemicalworlds.comwikipedia.org This makes it a valuable tool in microscopy for the visualization and analysis of biological samples. chemicalworlds.com

In the realm of industrial chemistry, academic and commercial studies solidified the role of Alkali Blue as a pigment, where it is often referred to as Pigment Blue 61. printwiki.org Research in ink formulation demonstrated its utility as a potent toning agent. hubergroup.com It is frequently added to black printing inks to counteract their inherent brownish tones, thereby producing a deeper, more neutral black. printwiki.org

Paradigm Shifts in the Academic Understanding and Utilization of Alkali Blue 6B (C.I. 42765)

The academic and industrial perspective on Alkali Blue 6B has undergone several paradigm shifts since its initial synthesis. The first paradigm was its use as a textile dye for protein fibers like wool and silk. researchgate.net However, a known limitation of most early triarylmethane dyes was their poor lightfastness on natural fibers, which led to a gradual decline in this application as more robust dyes became available. sci-hub.st

A significant shift occurred with the advent of synthetic fibers. Academic studies revealed that while triphenylmethane (B1682552) dyes like Alkali Blue had poor fastness on cotton and wool, they exhibited surprisingly high lightfastness and washfastness on polyacrylonitrile (B21495) fibers. sci-hub.st This discovery opened a new, albeit niche, market for these dyes in the textile industry. sci-hub.st

A more profound shift moved the dye away from textiles and into the laboratory. The recognition of its distinct color change at a specific pH range established a new paradigm for its use as an analytical tool in chemistry. saudijournals.comabcam.com Similarly, its adoption as a selective stain for acidic mucins and other biological structures marked its entry into the field of histology and life sciences, a purpose far removed from its original intent as a fabric colorant. chemicalworlds.comwikipedia.org

More recently, academic research has begun to explore applications that represent a 21st-century paradigm shift towards environmental science and advanced materials. For instance, a 2024 study investigated the use of biochar to adsorb Alkali Blue 6B from aqueous solutions, highlighting its role in environmental remediation research. researchgate.net While not yet a primary application, this points to a new understanding of the dye's interactions and potential use in treating wastewater. Furthermore, the broader class of triarylmethane dyes is being investigated for high-technology applications, including as sensitizers in dye-sensitized solar cells and as organic photoconductors, signaling a continuing evolution in the academic and industrial utility of this historic class of compounds. sci-hub.stresearchgate.net

Theoretical Chemical and Spectroscopic Foundations of Alkali Blue 6b C.i. 42765

Theoretical Frameworks of the Chromophoric System in Alkali Blue 6B (C.I. 42765)

The color of Alkali Blue 6B arises from its chromophoric system, which is the part of the molecule responsible for absorbing visible light. aip.org The theoretical understanding of this system involves examining its electronic structure and the influence of various chemical groups on its properties.

The core of Alkali Blue 6B's chromophore consists of a triphenylmethane (B1682552) backbone. colour.org.uk This structure allows for extensive delocalization of π-electrons across the three aromatic rings connected to the central carbon atom. This delocalization is the primary reason for the dye's intense color. scielo.br The electronic structure can be visualized as a system where the π-electron orbitals of the aromatic rings overlap, creating a large, conjugated system. researchgate.net Adsorption of molecules onto Alkali Blue 6B can occur through the interaction of the π-electron orbitals of the adsorbate with those of the dye's aromatic rings. researchgate.net

The specific color and spectroscopic properties of Alkali Blue 6B are further modulated by the substituents attached to its aromatic rings. Triarylmethane dyes can be categorized into families based on the nature of these substituents. wikipedia.org In Alkali Blue 6B, the presence of anilinophenyl groups and a sulfonic acid group significantly influences the electronic transitions within the molecule. nih.gov

The electron-donating or electron-withdrawing nature of these substituents can alter the energy levels of the molecular orbitals, thereby shifting the wavelength of maximum absorption (λmax). psu.edu For instance, the deprotonation of hydroxyl groups in a related triarylmethane dye, rosolic acid, leads to increased electron delocalization and a shift of the absorption bands to lower energies. scielo.brsbq.org.br Similarly, the substituents on Alkali Blue 6B play a crucial role in determining its characteristic blue color. The introduction of different substituents can lead to a shift in the absorption wavelength, a phenomenon that can be correlated with Hammett substituent constants. psu.edu

Spectroscopic Principles and Correlates of Alkali Blue 6B (C.I. 42765)

The interaction of Alkali Blue 6B with electromagnetic radiation provides valuable information about its molecular structure and electronic properties. UV-Visible and vibrational spectroscopy are key techniques used to study these interactions.

The UV-Visible absorption spectrum of triarylmethane dyes like Alkali Blue 6B is characterized by intense bands in the visible region, which are responsible for their color. ucj.org.ua These absorption bands arise from π-π* electronic transitions within the conjugated system. psu.edu The broad and most intense band for triarylmethane dyes is typically observed around 590 nm. ucj.org.uaucj.org.ua The exact position and intensity of these bands are sensitive to factors such as the solvent, concentration, and temperature. sbq.org.brnih.gov

Triarylmethane dyes often exhibit a second absorption band, which may appear as a shoulder on the main peak. plymouth.ac.uk This secondary band's resolution can be influenced by the polarity of the solvent. plymouth.ac.uk The high molar absorptivity of these dyes makes them economically valuable, as less dye is needed to achieve a desired color intensity. plymouth.ac.uk

| Spectroscopic Data for Alkali Blue 6B | |

| Absorption Maximum (λmax) at pH 4.0 | 585 - 590 nm |

| Visual Transition Interval | pH 9.4 (Blue) to pH 14.0 (Red) |

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for interpreting the spectroscopic data of complex molecules like Alkali Blue 6B. pnas.org These calculations can predict molecular properties and help in understanding the nature of electronic transitions. pnas.orgmdpi.com For instance, quantum chemical calculations can reveal the nature of low-energy emission bands caused by interactions with alkali metal ions. niscpr.res.in By modeling the molecule's electronic structure, these methods can provide insights into how factors like solvent polarity and hydrogen bonding affect the electronic transitions, leading to the observed solvatochromic shifts. scielo.brsbq.org.br Such computational approaches can also help in assigning vibrational modes observed in infrared and Raman spectra. mdpi.com

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. bohrium.comalfred.edu For Alkali Blue 6B, these techniques can be used to identify characteristic functional groups and to probe the interactions within the molecule and with its environment.

In related triarylmethane dyes, resonance Raman spectroscopy has been used to identify distinct chromophores within the molecule. sbq.org.br The vibrational frequencies are sensitive to the molecular structure and bonding. For example, the breathing mode of the phenolic rings in rosolic acid is sensitive to the mass of the substituent groups. sbq.org.br Far-infrared spectroscopy has been employed to study the interactions between alkali cations and the cyanide-bridged network in Prussian blue analogues, a system with some structural similarities in terms of metal-ligand vibrations. rsc.org This suggests that vibrational spectroscopy could be a valuable tool for studying the interactions involving the sulfonate group and any associated cations in Alkali Blue 6B.

Acid-Base Equilibrium and pH-Dependent Coloration Mechanisms of Alkali Blue 6B (C.I. 42765)

Alkali Blue 6B, a member of the triphenylmethane class of dyes, functions as a pH indicator, exhibiting a distinct color change in highly alkaline environments. wikipedia.orgcarlroth.com Its utility as an indicator is rooted in the pH-dependent equilibrium between different structural forms of the dye molecule, which possess unique spectroscopic properties. The visual transition of Alkali Blue 6B is reported to occur in the pH range of 9.4 to 14.0, changing from blue in the lower end of this range to red or pink at higher pH values. glentham.com Another source specifies a transition from blue-violet to pink between pH 11.5 and 13.0. sigmaaldrich.com This halochromic behavior is a direct consequence of protonation and deprotonation events that reconfigure the molecule's electronic structure. uctm.edu

The color of triphenylmethane dyes is attributed to the extensive π-conjugated system across the molecule, which forms a chromophore that absorbs light in the visible spectrum. uctm.eduwikipedia.org The central structural feature is a triphenylmethyl cation, where the positive charge is delocalized across the three aromatic rings. researchgate.net For Alkali Blue 6B, with the IUPAC name 4-[4-[(4-anilinophenyl)-(4-phenyliminocyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonic acid, the key functional groups involved in acid-base equilibria are the secondary amine nitrogens and the sulfonic acid group. nih.gov

The intense color arises from the cationic form, where the central carbon is sp² hybridized, allowing for the formation of a large, planar, conjugated system that includes the quinonoid ring. This delocalized electronic system efficiently absorbs light at specific wavelengths. uctm.eduwikipedia.org

The transition from blue to red/pink in highly alkaline solution (pH > 9.4) is due to a structural change initiated by a deprotonation event. In basic media, hydroxide (B78521) ions (OH⁻) can react with the triphenylmethane cation. uctm.edu This reaction disrupts the extended conjugation of the chromophore. The attack of a nucleophile, such as OH⁻, on the central carbon atom leads to its rehybridization from sp² to sp³, forming a colorless carbinol base. uctm.edu In the case of Alkali Blue 6B, the equilibrium involves the deprotonation of the amine groups at very high pH, which alters the electronic nature of the phenyl rings and shifts the absorption maximum to a different wavelength, resulting in the observed color change. The blue form corresponds to the singly charged anionic species (due to the deprotonated sulfonic acid group), while the red/pink form corresponds to a species where one of the amine protons has been removed.

Table 1: pH-Dependent Forms of Alkali Blue 6B

| pH Range | Dominant Species | Molecular State | Observed Color |

|---|---|---|---|

| < 9.4 | Mono-anionic form | Conjugated quinonoid structure | Blue |

| 9.4 - 14.0 | Equilibrium mixture | Transition between protonated and deprotonated amine forms | Blue-Violet/Pink |

This table is a representation based on the general behavior of triphenylmethane dyes and the specific reported transition range of Alkali Blue 6B.

The relationship between pH and the ratio of an indicator's acidic (HIn) and basic (Ind⁻) forms is fundamentally described by the Henderson-Hasselbalch equation. byjus.comwikipedia.orgkhanacademy.org

pH = pKa + log([Ind⁻]/[HIn])

Here, pKa is the acid dissociation constant for the indicator. The visual transition range of an indicator is generally considered to be pKa ± 1, as this is the range where the concentrations of both the protonated and deprotonated forms are significant enough to contribute to the observed color. ck12.org When the concentrations of the acidic and basic forms are equal ([Ind⁻]/[HIn] = 1), the pH of the solution is equal to the pKa of the indicator. byjus.comkhanacademy.org

For Alkali Blue 6B, the observed transition occurs between pH 9.4 and 14.0. glentham.com This wide range suggests a complex equilibrium or that the color change is not centered symmetrically around a single pKa value.

Table 2: Reported Transition Ranges for Alkali Blue 6B

| pH Transition Range | Color Change | Source |

|---|---|---|

| 9.4 - 14.0 | Blue to Red | glentham.com |

| 11.5 - 13.0 | Blue-violet to Pink | sigmaaldrich.com |

More advanced theoretical models are used to understand the spectroscopic properties of dyes like Alkali Blue 6B. Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can model the electronic structure and predict the absorption spectra of the different protonated and deprotonated species. researchgate.netresearchgate.net These quantum mechanical calculations can correlate the specific molecular geometry and electronic distribution of each form of the dye with its absorption maximum (λmax), providing a theoretical basis for the observed color. researchgate.net For triphenylmethane dyes, these models help elucidate how changes like protonation or deprotonation alter the energy levels of the molecular orbitals involved in the electronic transition, thereby explaining the shift in color. researchgate.netnih.gov Molecular dynamics (MD) simulations can also be employed to study the structural transitions induced by pH changes in solution. mdpi.com

Advanced Synthetic and Derivatization Methodologies in Alkali Blue 6b C.i. 42765 Research

Mechanistic Pathways for the Synthesis of Triphenylmethane (B1682552) Dyes: A Focus on Alkali Blue 6B (C.I. 42765) Analogs

The synthesis of triphenylmethane dyes, a class to which Alkali Blue 6B (C.I. 42765) belongs, is a cornerstone of synthetic organic chemistry with a rich history. sci-hub.st These dyes are characterized by their brilliant colors and high tinctorial strength. sci-hub.st The classical synthesis generally involves the condensation of an aromatic aldehyde, which provides the central carbon atom, with two equivalents of an arylamine. google.com This initial reaction forms a colorless leuco base, which is subsequently oxidized to a carbinol base. The final colored dye is then produced by treatment with acid. google.com Variations of this method include the use of Michler's hydrol or Michler's ketone in condensation reactions with appropriate arylamines. google.com

The general structure of triphenylmethane dyes consists of three aryl groups attached to a central carbon atom. At least one of these aryl groups must be substituted with an amino or hydroxyl group in the para position to the central carbon for the compound to be classified as a triphenylmethane dye. sci-hub.st The specific hue and properties of the dye are determined by the number, nature, and position of various substituents on the aromatic rings, which can include carboxyl, sulfonic acid, halogen, alkyl, and alkoxy groups. sci-hub.st For instance, Alkali Blue 6B is a monosulfonic acid derivative of triphenylpararosaniline. cymitquimica.com

A less common but notable synthetic approach involves a photolytic process. This method utilizes the irradiation of a solution containing a secondary or tertiary arylamine and a halogenated compound with at least three halogen atoms on a single carbon atom, using near-ultraviolet light. google.com This process is believed to proceed via a free radical chain reaction. google.com

The formation of triphenylmethane dyes proceeds through several key reaction intermediates. The initial condensation reaction leads to the formation of a leuco compound. google.com This colorless precursor is then oxidized to form a carbinol, which is also typically colorless. google.comresearchgate.net The final, colored form of the dye is a resonance-stabilized carbocation, often referred to as a carbonium ion, which is generated upon treatment of the carbinol with acid. google.compsu.edu The color of these dyes is a direct result of the extensive π-electron delocalization across the three aromatic rings, which is facilitated by the planar, sp2-hybridized central carbon atom of the carbocation.

The stability of the triphenylmethyl cation intermediate is significantly influenced by the electron-donating substituents on the aromatic rings, such as amino groups. uctm.edu The mechanism of color change, particularly in response to pH, involves the reversible conversion between the colored cationic form and the colorless carbinol or leuco form. researchgate.net For example, under alkaline conditions, the hydroxyl ion (OH-) can attack the central carbon atom of the dye's cation, leading to the formation of the colorless carbinol and a fading of the color. google.com

The study of reaction kinetics and the identification of intermediates and transition states are crucial for understanding and optimizing the synthesis of these dyes. Techniques such as UV-Vis spectroscopy can be employed to monitor the progress of the reaction and identify the formation of colored intermediates. uctm.edu The discoloration of triphenylmethane dyes like Acid Blue 1 in the presence of an oxidizing agent like persulfate has been shown to proceed in a stepwise fashion, with the formation of different intermediates depending on the reaction conditions such as pH and reactant concentrations. uctm.edu

Computational chemistry is increasingly becoming a powerful tool for elucidating the mechanisms of complex organic reactions, including the synthesis of triphenylmethane dyes. arxiv.org Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate the energies of reactants, intermediates, and transition states, and predict the feasibility of a proposed synthetic route. rsc.org

For instance, computational methods can help to understand the structural and electronic properties of the dye molecules and their intermediates. researchgate.net By calculating properties like charge distribution and molecular orbital energies, researchers can gain insights into the factors that govern the color, stability, and reactivity of the dyes. This understanding is invaluable for designing new dye analogs with specific desired properties.

Furthermore, recent advancements have shown that large language models (LLMs) can be integrated with traditional search algorithms to guide the elucidation of plausible reaction mechanisms by evaluating the plausibility of elementary steps. arxiv.org This approach combines chemical principles with systematic exploration, offering a new paradigm for computer-aided chemistry that can accelerate the discovery and optimization of synthetic routes for complex molecules like Alkali Blue 6B analogs. arxiv.org

Strategies for Chemical Modification and Functionalization of Alkali Blue 6B (C.I. 42765)

Chemical modification and functionalization of the Alkali Blue 6B scaffold are key strategies for tailoring its properties for specific applications. These modifications can alter its solubility, stability, spectral properties, and ability to interact with other molecules, thereby expanding its utility beyond traditional dyeing.

Covalent modification of the Alkali Blue 6B structure can lead to significant changes in its physicochemical properties. One common approach is the introduction of different functional groups onto the aromatic rings or the amino substituents. For example, the introduction of alkylene oxide chains (-(CnH2nH2O)xH) onto the nitrogen atoms of the triphenylmethane structure has been explored to improve stability under alkaline conditions. google.com The length and type of the alkylene oxide chain can be varied to fine-tune the properties of the resulting dye. google.com

Another strategy involves the introduction of steric hindrance near the reactive sites of the dye molecule. For example, the presence of an ortho-substituent, such as a methyl group, has been shown to decrease the rate of hydrolysis of triphenylmethane dyes. google.com Derivatization can also be used to enhance solubility in specific solvents or to facilitate removal from substrates, as demonstrated by the development of fugitive tints with enhanced aqueous washability. google.com

The introduction of photolabile groups is another innovative derivatization strategy. For instance, incorporating an aryl-iodide motif into a molecule allows for selective photoactivation, which can be used to generate radical ions for detailed structural analysis by mass spectrometry. qut.edu.au Such dual-function derivatives, which might also include a fixed charge to enhance detection sensitivity, offer advanced capabilities for both detection and structure elucidation. qut.edu.au

The design of novel probes and indicators based on the Alkali Blue 6B structure relies on the principles of molecular recognition and signal transduction. The core structure of the dye serves as a fluorophore or chromophore, and its optical properties are modulated by its interaction with a target analyte. nih.gov

A typical design for a fluorescent probe consists of three main components: a fluorophore (the signaling unit), a recognition moiety (the binding site for the analyte), and a linker connecting the two. nih.gov For Alkali Blue 6B-based probes, the triphenylmethane core acts as the fluorophore. The recognition moiety can be a chelating group for a specific metal ion, a reactive group for a particular small molecule, or a group that changes its electronic properties in response to changes in the local environment, such as pH. rsc.orgescholarship.org

The interaction between the recognition moiety and the analyte triggers a change in the electronic structure of the fluorophore, leading to a detectable change in its absorption or fluorescence spectrum. nih.gov This can occur through various mechanisms, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or internal charge transfer (ICT). rsc.org For example, in a FRET-based probe, the binding of an analyte can alter the distance or orientation between a donor and an acceptor chromophore, leading to a change in the efficiency of energy transfer and a corresponding change in the fluorescence emission. rsc.org

The design of these probes must also consider factors such as cell permeability and targeting to specific organelles if they are to be used in biological imaging. nih.gov The charge and lipophilicity of the probe can be tuned to facilitate its passage across cell membranes and its accumulation in specific subcellular compartments. nih.gov For instance, cationic amphipathic molecules tend to accumulate in mitochondria due to the negative mitochondrial membrane potential. nih.gov

Theoretical Considerations in the Design of Alkali Blue 6B (C.I. 42765) Analogs

The rational design of Alkali Blue 6B analogs with tailored properties is greatly aided by theoretical considerations and computational modeling. These approaches allow for the prediction of molecular properties and the exploration of the structure-property relationships that govern the performance of these dyes.

Theoretical methods, such as quantum chemistry calculations, can be used to predict the electronic and optical properties of designed analogs. researchgate.net By calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), it is possible to estimate the absorption and emission wavelengths of a new dye molecule. This allows for the in-silico screening of a large number of potential structures before committing to their synthesis.

Furthermore, theoretical models can be used to understand and predict how structural modifications will affect the dye's interaction with its environment. For example, calculations can be used to model the binding of a dye analog to a specific target molecule, providing insights into the binding affinity and selectivity. nih.gov This is particularly important in the design of probes and sensors, where high specificity for the target analyte is crucial.

The design of analogs with improved stability can also be guided by theoretical considerations. For example, computational models can be used to study the reaction pathways for the degradation of the dye, such as hydrolysis or oxidation. uctm.edu By identifying the most likely degradation pathways, it is possible to design modifications that block these pathways and enhance the stability of the dye. For instance, introducing bulky groups near the central carbon atom can sterically hinder the approach of nucleophiles, thereby increasing the dye's resistance to hydrolysis. google.com

The following table provides examples of how different substituents can influence the properties of triphenylmethane dyes, which can be applied to the design of Alkali Blue 6B analogs.

| Substituent/Modification | Effect on Property | Rationale |

| Electron-donating groups (e.g., -NH2, -NR2) | Bathochromic shift (red shift) in absorption | Increases the energy of the HOMO, reducing the HOMO-LUMO gap. sci-hub.st |

| Electron-withdrawing groups (e.g., -NO2, -SO3H) | Hypsochromic shift (blue shift) in absorption | Decreases the energy of the LUMO, increasing the HOMO-LUMO gap. |

| Increased conjugation | Bathochromic shift | Extends the π-system, lowering the energy of the π* orbitals. aip.org |

| Steric hindrance near the central carbon | Increased stability to hydrolysis | Prevents nucleophilic attack by species like OH-. google.com |

| Introduction of sulfonic acid groups (-SO3H) | Increased water solubility | The sulfonic acid group is highly polar and can be deprotonated to form a sulfonate anion. sci-hub.st |

| Alkoxylation of amino groups | Improved stability in alkaline media | The alkoxyl groups can provide steric hindrance and alter the electronic properties of the nitrogen atom. google.com |

Mechanistic Investigations of Alkali Blue 6b C.i. 42765 Interactions with Chemical and Biological Systems

Theoretical Models of Adsorption and Binding Mechanisms of Alkali Blue 6B (C.I. 42765)

The adsorption of dyes like Alkali Blue 6B from aqueous solutions onto various materials is a complex process influenced by multiple factors. Theoretical models provide a framework for understanding and quantifying these interactions.

Surface Interaction Theories (e.g., π-electron orbital overlap)

The adsorption of Alkali Blue 6B, particularly onto materials with aromatic structures, is significantly influenced by π-π interactions. tandfonline.com Alkali Blue 6B possesses multiple aromatic rings in its structure. researchgate.net When it comes into proximity with a surface that also contains aromatic moieties, the π-electron orbitals of the dye and the adsorbent can overlap. researchgate.net This overlapping of electron clouds leads to an attractive force, contributing to the adsorption process. This type of interaction is a form of non-covalent bonding and is particularly relevant when considering adsorbents like biochar or certain polymers. tandfonline.comresearchgate.net The strength of this interaction depends on the geometry and electron density of the interacting aromatic systems. researchgate.netwhiterose.ac.uk The constructive interference between the overlapping orbitals leads to the formation of a lower energy bonding combination, which stabilizes the adsorbed state. libretexts.orgnih.gov

Beyond π-π stacking, other surface interactions such as hydrogen bonding play a crucial role. tandfonline.com The structure of Alkali Blue 6B includes functional groups like -NH and -OH, which can act as hydrogen bond donors, and oxygen and nitrogen atoms that can act as acceptors. medchemexpress.com These groups can form hydrogen bonds with complementary functional groups present on the surface of an adsorbent, such as the -C=O and -OH groups found in biochar. tandfonline.com

Adsorption Kinetics and Isotherm Theories (e.g., Langmuir, Freundlich, Dubinin-Radushkevich)

To quantitatively describe the adsorption process of Alkali Blue 6B, various kinetic and isotherm models are employed.

Adsorption Kinetics: Kinetic models help in understanding the rate at which adsorption occurs. Studies have shown that the adsorption of Alkali Blue 6B often follows the pseudo-second-order kinetic model. tandfonline.comresearchgate.net This model suggests that the rate-limiting step may be chemical adsorption involving valence forces through sharing or exchange of electrons between the adsorbent and the adsorbate.

Adsorption Isotherms: Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed on the solid phase at a constant temperature.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. tci-thaijo.org The adsorption of Alkali Blue 6B onto certain adsorbents, like biochar derived from wheat bran, has been found to fit the Langmuir model well. tandfonline.comresearchgate.net This suggests that the adsorption occurs at specific sites on the adsorbent surface and forms a single layer.

Freundlich Isotherm: This empirical model is applicable to adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. tci-thaijo.org In some cases, the Freundlich model has also been used to describe the adsorption of dyes similar to Alkali Blue 6B, indicating a more complex, multilayer adsorption process. tci-thaijo.orgtci-thaijo.org

Dubinin-Radushkevich (D-R) Isotherm: This model is more general than the Langmuir isotherm as it does not assume a homogeneous surface or constant adsorption potential. It is often used to distinguish between physical and chemical adsorption. Research on the adsorption of similar phenolic compounds using adsorbents with immobilized Alkali Blue 6B has utilized the D-R model. researchgate.net

The table below summarizes the findings of a study on the adsorption of Alkali Blue 6B onto biochar, illustrating the application of these models. tandfonline.com

| Adsorption Model | Parameter | Value at 298 K | Value at 308 K | Value at 318 K |

|---|---|---|---|---|

| Langmuir | qm (mg g⁻¹) | 622.28 ± 12.86 | 642.12 ± 13.11 | 675.00 ± 11.84 |

| K_L (L mg⁻¹) | 0.019 ± 0.002 | 0.024 ± 0.002 | 0.032 ± 0.002 | |

| R² | >0.9939 | >0.9935 | >0.9933 | |

| Freundlich | K_F ((mg g⁻¹)(L mg⁻¹)^1/n) | 68.39 ± 6.94 | 82.52 ± 8.12 | 104.97 ± 9.87 |

| n | 2.13 ± 0.13 | 2.22 ± 0.13 | 2.33 ± 0.13 | |

| R² | >0.9419 | >0.9458 | >0.9529 |

Data adapted from a study on biochar derived from wheat bran. tandfonline.com

Role of Electrostatic and Hydrophobic Interactions

The adsorption of Alkali Blue 6B is also significantly governed by electrostatic and hydrophobic interactions. tandfonline.comresearchgate.net

Electrostatic Interactions: Alkali Blue 6B is an anionic dye, meaning it carries a negative charge in solution due to its sulfonic acid groups. tandfonline.comdawnscientific.com The surface charge of the adsorbent material, which is often pH-dependent, plays a critical role. imist.majwent.net At a pH below the point of zero charge (pHpzc) of the adsorbent, the surface is positively charged, leading to a strong electrostatic attraction with the anionic dye. Conversely, at a pH above the pHpzc, the surface becomes negatively charged, resulting in electrostatic repulsion, which can hinder adsorption. However, even under repulsive conditions, other interaction forces can still drive the adsorption process. tandfonline.com

Hydrophobic Interactions: The large aromatic structure of Alkali Blue 6B imparts a significant hydrophobic character to the molecule. tandfonline.comresearchgate.net In an aqueous environment, there is a thermodynamic tendency for hydrophobic molecules to associate with each other or with hydrophobic surfaces to minimize their contact with water. This "hydrophobic effect" is a major driving force for the adsorption of Alkali Blue 6B onto nonpolar or weakly polar surfaces. tandfonline.com

Mechanistic Studies of Alkali Blue 6B (C.I. 42765) in Histological Staining Applications

Alkali Blue 6B is utilized in histology to stain specific cellular components, enabling their visualization under a microscope. dawnscientific.com The mechanisms behind this selective staining involve specific molecular interactions with biomolecules within the cell.

Elucidation of Molecular Interactions with Cellular Components (e.g., nuclei, nucleic acids)

Alkali Blue 6B is known to stain cellular structures such as nuclei and nucleic acids. dawnscientific.com The basis for this staining lies in the chemical nature of both the dye and the cellular components.

Theoretical Basis of Dye-Biomolecule Complex Formation

The formation of a complex between a dye like Alkali Blue 6B and a biomolecule is a multifaceted process driven by a combination of non-covalent interactions.

Studies on the interaction of dyes with proteins have shown that the formation of a dye-protein complex can lead to changes in the protein's conformation. oup.com The binding of Alkali Blue 6B to proteins has been studied, indicating that it interacts with various proteins. medchemexpress.commedchemexpress.com This interaction can be influenced by the formation of aggregates of the dye molecules on the protein surface. researchgate.net The binding process is often cooperative, meaning the binding of one dye molecule can influence the binding of subsequent molecules.

Principles of Alkali Blue 6B (C.I. 42765) as a pH Indicator: Mechanistic Insights

Alkali Blue 6B, a member of the triarylmethane dye family, functions as a pH indicator, exhibiting distinct color changes in response to shifts in the acidity or basicity of its environment. google.com Its utility as an indicator is particularly noted in the alkaline range, with a visual transition that makes it suitable for specific analytical applications. The reported pH transition range for Alkali Blue 6B varies slightly depending on the source, typically cited as pH 9.4–14.0 or pH 11.5–13.0. honeywell.comcarlroth.comsigmaaldrich.com

The color of triarylmethane dyes like Alkali Blue 6B is a direct result of their extensive conjugated π-electron systems. The central sp²-hybridized carbon atom is connected to three aryl rings, allowing for significant electron delocalization, which is responsible for the absorption of light in the visible spectrum.

The mechanism of color change with varying pH is rooted in structural alterations that modify this electronic system. In acidic to neutral solutions, the molecule exists in a particular protonated state. As the pH increases into the alkaline range, deprotonation of one or more functional groups, such as the amine or sulfonic acid groups, occurs. This deprotonation event introduces negative charges, leading to a substantial increase in electron delocalization across the molecule. scielo.br This enhanced delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). scielo.br Consequently, the molecule absorbs light of a longer wavelength (lower energy), resulting in a visible color shift, a phenomenon known as a bathochromic shift. scielo.brresearchgate.net In the case of Alkali Blue 6B, this transition is observed as a change from blue-violet to dark pink or the disappearance of the blue color at the endpoint. sigmaaldrich.comfssai.gov.in

Table 1: pH Indicator Properties of Alkali Blue 6B (C.I. 42765)

| Property | Value | Source(s) |

| Chemical Class | Triarylmethane Dye | google.com |

| C.I. Number | 42765 | carlroth.com |

| pH Transition Range | 9.4 - 14.0 | honeywell.comcarlroth.com |

| Alternate pH Range | 11.5 - 13.0 | sigmaaldrich.com |

| Color Change | Blue-violet to dark-pink | sigmaaldrich.com |

The distinct and sharp color change of Alkali Blue 6B in highly alkaline conditions makes it a valuable indicator for specific acid-base titrations. It is particularly useful in analyses where the sample solution is colored, which would otherwise obscure the endpoint of more common indicators like phenolphthalein. fssai.gov.in

A primary application is in the determination of the acid value of oils and fats, especially dark-colored varieties such as rice bran oil. fssai.gov.in The acid value is a measure of the free fatty acids present, which are quantified by titrating the sample with a standard solution of potassium hydroxide (B78521) or sodium hydroxide. carlroth.comfssai.gov.in In this titration, the oil is dissolved in a hot ethanol (B145695) medium. fssai.gov.in As the alkaline titrant neutralizes the free fatty acids, the pH of the solution rises. Upon reaching the endpoint, the excess alkali causes the deprotonation of the Alkali Blue 6B indicator, leading to a sharp disappearance of its blue color, signaling the completion of the reaction. fssai.gov.in The reliability of this endpoint detection is crucial for quality control in the food and chemical industries. aliyuncs.com

Table 2: Application of Alkali Blue 6B in Titrimetric Analysis

| Analysis Type | Sample Matrix | Titrant | Indicator Role | Endpoint Observation | Source(s) |

| Acid Value Determination | Oils and Fats (e.g., Rice Bran Oil) | Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) | To provide a clear endpoint in dark-colored solutions. | Disappearance of blue color. | fssai.gov.in |

| Neutralization Number | Insulating Oil | Potassium Hydroxide in Ethanol | To detect the endpoint in photometric titrations. | Color change detected at λ≈650nm. | aliyuncs.com |

Theoretical Mechanisms of Thermochromic and Solvatochromic Behavior in Alkali Blue 6B (C.I. 42765) Systems

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. Triarylmethane dyes, including Alkali Blue 6B, often exhibit significant solvatochromism due to the differential solvation of their ground and excited electronic states. scielo.brresearchgate.net The large, polarizable structure of Alkali Blue 6B allows for substantial interaction with surrounding solvent molecules.

The electronic ground state of these dyes is typically less polar than the excited state. However, in charged species, the ground state can be highly polar. scielo.br Solvents with high polarity can stabilize the electronic states through dipole-dipole interactions or hydrogen bonding. scielo.brresearchgate.net If a polar solvent stabilizes the ground state more than the excited state, the energy gap (HOMO-LUMO gap) for the electronic transition increases. mdpi.compreprints.org This increased energy requirement results in the absorption of shorter wavelength light, a phenomenon known as a hypsochromic (blue) shift. researchgate.net Conversely, if the excited state is more stabilized, a bathochromic (red) shift occurs. researchgate.net

Furthermore, the solvent can influence the planarity of the aryl rings relative to the central carbon atom. scielo.br Specific interactions, like hydrogen bonding, can alter the molecular symmetry from its ideal propeller-like D3 symmetry, which splits the electronic absorption bands and can lead to the appearance of a shoulder on the main absorption peak. scielo.brresearchgate.net

Thermochromism, the change in color with temperature, has been observed in systems containing Alkali Blue 6B. google.com The theoretical mechanism for this behavior in complex organic molecules is often linked to thermally induced conformational changes. nih.govrsc.org For a molecule like Alkali Blue 6B, the three aryl rings are not rigidly fixed and can undergo torsional motion around the bond to the central carbon atom.

Application of Advanced Analytical and Computational Techniques in Alkali Blue 6b C.i. 42765 Research

Theoretical Applications of Spectrometric Methods for Alkali Blue 6B (C.I. 42765) Characterization

Spectrometric methods form the cornerstone of molecular characterization. For a complex triphenylmethane (B1682552) dye such as Alkali Blue 6B, theoretical applications of mass spectrometry and nuclear magnetic resonance offer powerful tools for structural analysis and understanding dynamic behavior.

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and formula of a compound by measuring its mass-to-charge ratio (m/z). currenta.denih.gov For Alkali Blue 6B and its potential derivatives, high-resolution mass spectrometry (HRMS) would be particularly effective. researchgate.net HRMS can provide highly accurate mass measurements, allowing for the confident determination of elemental composition. currenta.deresearchgate.net

Tandem mass spectrometry (MS/MS) is a theoretical approach that would be invaluable for the structural elucidation of Alkali Blue 6B derivatives. nih.govnih.gov In this technique, the molecular ion of the compound is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that corresponds to different parts of the molecule's structure. nih.gov By analyzing these fragmentation patterns, researchers can piece together the molecular structure of unknown derivatives or confirm modifications to the parent dye molecule. nih.govresearchgate.net For instance, fragmentation would likely occur at the bonds connecting the phenyl and aniline (B41778) groups to the central carbon, as well as at the sulfonate group, providing clear structural markers.

Table 1: Theoretical Mass Spectrometry Data for Alkali Blue 6B Analysis

| Analytical Technique | Theoretical Application | Expected Information |

|---|---|---|

| High-Resolution MS (HRMS) | Precise mass measurement of the molecular ion. | Determination of the exact elemental formula (e.g., C₃₇H₂₉N₃O₃S). |

| Tandem MS (MS/MS) | Isolation and fragmentation of the parent ion and its derivatives. | Structural confirmation through characteristic fragment ions corresponding to phenyl, aniline, and sulfonate moieties. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed three-dimensional structure and dynamics of molecules in solution. nih.govauremn.org.br While standard 1D ¹H and ¹³C NMR spectra can confirm the presence of key functional groups (like aromatic rings and amine groups) in Alkali Blue 6B, advanced 2D NMR techniques are required to understand its complex conformation and molecular dynamics.

Techniques such as Correlation Spectroscopy (COSY) can be theoretically applied to establish proton-proton connectivities within the individual aromatic rings. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would be crucial for determining the spatial proximity of protons that are not directly bonded. nih.gov This information is vital for understanding the three-dimensional arrangement of the phenyl and aniline rings around the central methane (B114726) carbon, including their torsional angles and potential steric hindrances. These advanced techniques, combined with quantum mechanical calculations, allow for a detailed conformational analysis of the molecule in different solvent environments. nih.govresearchgate.net

Microscopic and Spectroscopic Techniques for Investigating Alkali Blue 6B (C.I. 42765) Interfacial Phenomena

Investigating how Alkali Blue 6B interacts with other materials at surfaces and interfaces is critical for its application in composites and as an adsorbent. A combination of spectroscopic and microscopic techniques provides comprehensive information on these interactions.

Fourier Transform Infrared Spectroscopy (FTIR) is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. troindia.in In studies involving Alkali Blue 6B attached to polymer microbeads, FTIR is used to confirm the presence of the dye on the polymer surface. The FTIR spectrum of the dye-adsorbed material would show characteristic peaks of Alkali Blue 6B superimposed on the spectrum of the polymer. Key vibrational bands for Alkali Blue 6B include those for N-H stretching in the secondary amine groups, C=C stretching within the aromatic rings, and the characteristic S=O stretching of the sulfonate group. Changes in the position or intensity of these peaks after interaction with other substances can indicate bonding or other interfacial phenomena. troindia.in

Table 2: Characteristic FTIR Bands for Alkali Blue 6B Functional Groups

| Functional Group | Bond Type | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Secondary Amine | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Sulfonate | S=O Asymmetric Stretch | 1150 - 1250 |

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface morphology. When coupled with Energy Dispersive X-ray spectroscopy (EDX or EDS), it becomes a powerful tool for elemental analysis and mapping. rsc.orgthermofisher.com In research on composites, such as Alkali Blue 6B attached to polymer beads, SEM can be used to visualize the surface of the beads before and after dye attachment.

EDX analysis complements the SEM images by providing elemental composition data. thermofisher.com Since Alkali Blue 6B contains sulfur (from the sulfonate group) and nitrogen, which are absent in a pure poly(2-hydroxyethyl methacrylate) polymer, the detection of these elements on the surface of the microbeads confirms the presence and distribution of the dye. researchgate.net Elemental mapping can visualize the spatial distribution of sulfur across the composite material's surface, providing evidence of a uniform or heterogeneous coating of the dye. rsc.org

Thermal Analysis Methodologies Applied to Alkali Blue 6B (C.I. 42765) Systems

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated or cooled. psu.edu These methods are essential for determining the thermal stability of Alkali Blue 6B, especially when it is incorporated into a composite material. nih.govnih.gov

Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) measures the difference in temperature or heat flow between a sample and a reference material as a function of temperature. tainstruments.comresearchgate.net These techniques can detect physical transitions like melting and glass transitions, as well as chemical reactions like decomposition. In the context of Alkali Blue 6B systems, DTA/DSC can identify exothermic or endothermic peaks associated with the decomposition of the dye, providing further insight into its thermal behavior within a composite matrix. nih.gov

Table 3: Summary of Thermal Analysis Techniques for Alkali Blue 6B Systems

| Technique | Measurement Principle | Information Obtained |

|---|---|---|

| Thermogravimetric Analysis (TGA) | Monitors mass change versus temperature. | Determines decomposition temperatures and thermal stability of the dye and composite. alfa-chemistry.com |

| Differential Thermal Analysis (DTA) | Measures temperature difference between sample and reference versus temperature. | Identifies temperatures of exothermic/endothermic events (e.g., decomposition, phase transitions). |

Computational Chemistry and Molecular Modeling of Alkali Blue 6B (C.I. 42765)

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, offering profound insights into the structure, properties, and interactions of molecules at an atomic level. For complex dye molecules like Alkali Blue 6B, these techniques provide a theoretical framework to understand and predict their behavior, complementing experimental findings. dergipark.org.trresearchgate.net Triarylmethane dyes, the class to which Alkali Blue 6B belongs, have been the subject of computational studies to explore their suitability for various applications, such as in dye-sensitized solar cells. dergipark.org.trresearchgate.net These methods allow for the systematic investigation of a molecule's electronic structure, stability, and reactivity, as well as its interactions with other molecules or surfaces, which is fundamental to its function as a dye.

Density Functional Theory (DFT) for Electronic Property Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. nih.govrsc.org In the study of dyes like Alkali Blue 6B, DFT is particularly valuable for predicting key electronic properties that govern its color, reactivity, and interaction capabilities. mdpi.com

DFT calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter, as it correlates with the electronic excitation energy and, consequently, the wavelength of maximum absorption (λmax) of the dye, which defines its color. dergipark.org.trresearchgate.net Furthermore, DFT can generate electron density maps and molecular electrostatic potential (MEP) maps. These maps reveal the distribution of charge within the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding how the dye will interact with substrates and other chemical species. rsc.org

For instance, DFT has been used to calculate molecular parameters for various dyes to build Quantitative Structure-Activity Relationship (QSAR) models for predicting their removal during water treatment. frontiersin.orgfrontiersin.org Such calculations provide a theoretical basis for understanding adsorption mechanisms, including the roles of electrostatic interactions and hydrogen bonding. rsc.org

The table below summarizes key electronic properties of a dye molecule that can be predicted using DFT.

| Predicted Property | Significance in Dye Chemistry |

| HOMO Energy | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Correlates with the energy of the first electronic transition and the perceived color of the dye. |

| Electron Density Distribution | Shows how electrons are distributed across the molecule, indicating bonding and polarity. |

| Molecular Electrostatic Potential (MEP) | Maps electrostatic potential onto the molecular surface, predicting sites for intermolecular interactions. |

| Dipole Moment | Quantifies the overall polarity of the molecule, influencing its solubility and interactions. |

Molecular Dynamics Simulations of Dye-Substrate Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com This technique is exceptionally useful for studying the dynamic interactions between a dye molecule and a substrate, such as a polymer, fiber, or biological macromolecule. researchgate.netnih.gov By simulating the system at the atomic level, MD can provide detailed insights into the adsorption process, binding affinity, and the specific intermolecular forces that stabilize the dye-substrate complex. frontiersin.org

In a typical MD simulation of Alkali Blue 6B with a substrate (e.g., a cellulose (B213188) fiber), the forces between the atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom. mdpi.comnih.gov This allows for the visualization of how the dye molecule approaches, orients itself, and binds to the substrate surface.

Key outputs from MD simulations include the calculation of binding free energy, which quantifies the strength of the interaction between the dye and the substrate. researchgate.net The simulations can also identify and analyze the specific non-covalent interactions responsible for binding, such as:

Van der Waals forces: Arising from fluctuations in electron distribution.

Electrostatic interactions: Occurring between charged or polar groups on the dye and substrate.

Hydrogen bonds: A specific type of strong dipole-dipole interaction.

π-π stacking: Interactions between the aromatic rings of the dye and suitable groups on the substrate. researchgate.net

This detailed understanding of dye-substrate interactions is crucial for optimizing dyeing processes and for designing new dyes with enhanced affinity and fastness properties.

| Interaction Type | Description | Relevance to Alkali Blue 6B |

| Electrostatic Interactions | Attraction/repulsion between charged parts of molecules (e.g., sulfonate group on dye, polar groups on substrate). | Governs initial attraction and orientation of the dye to the substrate. |

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom (O, N). | Can form between the N-H groups of the dye and hydroxyl or carbonyl groups on a substrate. |

| π-π Stacking | Non-covalent interaction between aromatic rings. | The multiple phenyl rings of Alkali Blue 6B can stack with aromatic moieties in synthetic fibers. |

| Van der Waals Forces | Weak, short-range forces due to temporary dipoles. | Contribute to the overall binding stability once the dye is in close proximity to the substrate. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Novel Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant relationship between the chemical structure of a compound and a specific property or activity. nih.govsemanticscholar.org In the context of dyes, QSAR models can be developed to predict a wide range of properties, from color fastness and substrate affinity to environmental fate and toxicity. researchgate.netnih.gov This predictive capability is highly valuable for screening new dye structures and for designing molecules with desired characteristics without the need for extensive experimental synthesis and testing. nih.gov

The QSAR methodology involves two main components:

Molecular Descriptors: These are numerical values that describe the physicochemical properties of a molecule, derived from its chemical structure. Descriptors can be constitutional (e.g., molecular weight), topological (describing atomic connectivity), or quantum chemical (e.g., HOMO/LUMO energies from DFT calculations). frontiersin.org

Statistical Model: A mathematical equation is developed that correlates the descriptors with the observed activity or property of a set of known compounds (the "training set"). This model can then be used to predict the activity of new, untested compounds. nih.gov

For Alkali Blue 6B and related triarylmethane dyes, QSAR models could be developed for novel applications such as predicting their sorption characteristics on different materials, which is relevant for both dyeing and environmental remediation. researchgate.net For example, studies have shown that descriptors like molecular weight and surface area are key parameters in predicting dye removal by coagulation. frontiersin.orgfrontiersin.org By building a QSAR model, one could systematically modify the structure of Alkali Blue 6B (e.g., by adding or removing certain functional groups) and predict how these changes would affect a target property, guiding the design of new dyes for specialized applications. nih.gov

The following interactive table shows examples of molecular descriptors and the properties they might predict in a QSAR model for dyes.

| Molecular Descriptor Category | Example Descriptors | Potential Predicted Property/Application |

| Constitutional | Molecular Weight (MW), Atom Count | General correlation with size-dependent properties like diffusion and membrane transport. |

| Topological | Connectivity Indices, Shape Indices | Prediction of dye affinity to fibers, soil sorption coefficients. |

| Geometric | Molecular Surface Area, Molecular Volume | Modeling dye removal efficiency, bioavailability. |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment | Predicting color (λmax), reactivity, interaction strength with substrates. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Estimating bioaccumulation potential, ecotoxicity. |

Environmental Transformation and Degradation Pathways of Alkali Blue 6b C.i. 42765 : Academic Inquiry

Theoretical Frameworks for the Environmental Fate of Triphenylmethane (B1682552) Dyes

Triphenylmethane dyes, including Alkali Blue 6B, are characterized by a central methane (B114726) carbon atom bonded to three aryl groups, forming a large, complex aromatic structure. This structure is responsible for their brilliant color but also contributes to their recalcitrance in the environment. The environmental fate of these dyes is governed by a combination of biotic and abiotic processes.

The stability of triphenylmethane dyes makes them resistant to complete biodegradation. nih.gov Their synthetic origin and complex aromatic rings render them xenobiotic compounds that are not easily metabolized by microorganisms. nih.gov When released into aquatic ecosystems, these dyes can reduce light penetration, which in turn affects photosynthetic activity and can lead to oxygen deficiency. nih.govjetir.org

The primary pathways for the environmental transformation of triphenylmethane dyes are photodegradation (degradation by light), biodegradation (degradation by microorganisms), and advanced oxidation processes. The efficiency of these pathways is influenced by environmental conditions such as pH, temperature, oxygen levels, and the presence of other organic matter. Adsorption onto sediments and sludge is another significant process that affects their environmental concentration, although it does not involve degradation of the dye molecule itself.

Proposed Photodegradation Mechanisms of Alkali Blue 6B (C.I. 42765)

Photodegradation, or photolysis, is a key abiotic process for the breakdown of triphenylmethane dyes in the environment. This process is initiated when the dye molecule absorbs light energy, leading to an excited electronic state. The excited molecule can then undergo various reactions that lead to its decomposition.

For triphenylmethane dyes, photodegradation is often mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻). mdpi.commdpi.com The general mechanism involves the following steps:

Photo-excitation : The dye molecule absorbs photons, promoting an electron to a higher energy level.

Energy Transfer/Electron Transfer : The excited dye can transfer energy to molecular oxygen to form highly reactive singlet oxygen, or it can participate in electron transfer reactions with water or other species to generate hydroxyl and superoxide radicals. sci-hub.st

Radical Attack : These reactive radicals attack the chromophore of the dye molecule. The central carbon-phenyl bonds and the substituted aromatic rings are susceptible to attack, leading to the cleavage of the molecule. sci-hub.st

Intermediate Formation : This initial attack leads to the formation of various intermediates. For instance, the reaction with singlet oxygen can form an unstable dioxetane intermediate, which then cleaves. sci-hub.st N-dealkylation, the removal of alkyl groups from the amine substituents, is another common degradation pathway that occurs alongside the cleavage of the main structure. sci-hub.st

Mineralization : Ideally, the process continues, breaking down the aromatic intermediates into smaller, non-toxic molecules such as carbon dioxide, water, and inorganic ions.

While specific studies on the photodegradation of Alkali Blue 6B are limited, the proposed mechanisms for similar triphenylmethane dyes suggest a pathway involving oxidative cleavage of its complex aromatic structure.

Advanced Oxidation Processes (AOPs) for the Theoretical Remediation of Alkali Blue 6B (C.I. 42765)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater through oxidation with highly reactive hydroxyl radicals (•OH). wikipedia.org AOPs are particularly effective for treating recalcitrant compounds like Alkali Blue 6B that are resistant to conventional treatment methods. wikipedia.org

Common AOPs include:

Fenton and Photo-Fenton Processes : These use hydrogen peroxide (H₂O₂) in the presence of iron salts (typically Fe²⁺) to generate hydroxyl radicals. The process is enhanced by UV light in the photo-Fenton reaction. wikipedia.org

Ozonation (O₃) : Ozone is a powerful oxidant that can directly react with dye molecules or decompose in water to form hydroxyl radicals. wikipedia.org

UV/H₂O₂ : The photolysis of hydrogen peroxide by UV radiation is an effective way to generate hydroxyl radicals. wikipedia.org

Photocatalysis : This process uses a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon illumination with UV light, generates electron-hole pairs that react with water and oxygen to produce hydroxyl radicals and other reactive species. mdpi.comwikipedia.org

These methods are capable of achieving high degradation efficiencies and can lead to the complete mineralization of the dye into CO₂, water, and inorganic salts. wikipedia.org

The cornerstone of AOPs is the generation of the hydroxyl radical (•OH), a highly powerful and non-selective oxidant. The degradation of organic pollutants like Alkali Blue 6B by •OH radicals proceeds through several possible mechanisms:

Hydrogen Atom Transfer (HAT) : The hydroxyl radical can abstract a hydrogen atom from the dye molecule, creating an organic radical. This is a common pathway for molecules with C-H bonds. researchgate.netrsc.org

Radical Adduct Formation (RAF) : The hydroxyl radical can add to the unsaturated or aromatic parts of the dye molecule, forming a radical adduct. This is a typical reaction for aromatic compounds. researchgate.netrsc.org

Electron Transfer : The hydroxyl radical can accept an electron from an electron-rich site on the dye molecule, leading to the formation of a cation radical.

Once the initial organic radical is formed, it undergoes a cascade of further reactions, often involving molecular oxygen. These reactions lead to the fragmentation of the complex dye structure, breaking it down into smaller molecules like organic acids, aldehydes, and eventually leading to complete mineralization. The reaction pathways are complex, with numerous intermediates and final products. nih.gov

Understanding the kinetics of dye degradation is crucial for designing and optimizing treatment processes. The rate of degradation of dyes like Alkali Blue 6B is often modeled using pseudo-first-order or pseudo-second-order kinetics.

Pseudo-First-Order Model : This model assumes that the rate of reaction is dependent on the concentration of one reactant. For dye degradation, it is often expressed as: log(qₑ - qₜ) = log(qₑ) - (k₁/2.303)t where qₑ and qₜ are the amounts of dye adsorbed or degraded at equilibrium and at time t, respectively, and k₁ is the rate constant.

Pseudo-Second-Order Model : This model assumes that the rate-limiting step is chemisorption involving two species. The equation is: t/qₜ = 1/(k₂qₑ²) + t/qₑ where k₂ is the pseudo-second-order rate constant.

Studies on the adsorption of Alkali Blue 6B onto biochar have shown that the process is well-described by the pseudo-second-order kinetic model, suggesting that chemisorption is a key part of the removal process. researchgate.net The fit of experimental data to these models provides insight into the reaction mechanism and helps in predicting the efficiency of the degradation process under different conditions. frontiersin.org

Table 1: Kinetic Models for the Adsorption of Alkali Blue 6B onto Biochar

| Kinetic Model | Equation | Description |

|---|---|---|

| Pseudo-First-Order | log(qₑ - qₜ) = log(qₑ) - (k₁/2.303)t | Assumes the rate of adsorption is proportional to the number of unoccupied sites. |

| Pseudo-Second-Order | t/qₜ = 1/(k₂qₑ²) + t/qₑ | Assumes the rate-limiting step is chemical adsorption involving valency forces through sharing or exchange of electrons. researchgate.net |

| Intra-particle Diffusion | qₜ = kᵢd * t¹ᐟ² + C | Describes adsorption processes where the rate is controlled by the diffusion of the adsorbate within the pores of the adsorbent. |

Table 2: Isotherm Models for the Adsorption of Alkali Blue 6B onto Biochar

| Isotherm Model | Description |

|---|---|

| Langmuir | Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. researchgate.net |

| Freundlich | Describes multilayer adsorption on a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities. |

| Sips | A combination of the Langmuir and Freundlich models, which at low adsorbate concentrations reduces to the Freundlich isotherm and at high concentrations predicts a monolayer adsorption capacity characteristic of the Langmuir isotherm. researchgate.net |

| Koble-Corrigan | A three-parameter isotherm model that incorporates features of both the Langmuir and Freundlich isotherms. researchgate.net |

Future Research Directions and Unexplored Academic Frontiers for Alkali Blue 6b C.i. 42765

Novel Computational Design of Alkali Blue 6B (C.I. 42765) for Advanced Materials Science

The unique electronic and structural properties of Alkali Blue 6B, characterized by its six aromatic rings, make it a compelling candidate for computational design in materials science. researchgate.net Future research will likely focus on leveraging computational modeling, such as Density Functional Theory (DFT), to predict and engineer novel properties of Alkali Blue 6B and its derivatives for specific applications. escholarship.orgarxiv.org

Key Research Areas:

Predictive Modeling: Developing advanced machine-learning models, potentially based on crystal graph convolutional neural networks, to screen for new Alkali Blue 6B-based compounds with desired electronic and thermal properties. arxiv.org This could accelerate the discovery of materials with applications in areas like thermal barrier coatings and thermoelectrics.

High-Throughput Screening: Employing high-throughput computational screening to identify promising Alkali Blue 6B analogs for use as electrode materials in alkali-ion batteries. escholarship.org This approach has been successful in identifying new cathode materials for aqueous sodium-ion batteries. escholarship.org

Microstructure-Property Relationships: Investigating the link between the molecular structure of Alkali Blue 6B derivatives and their macroscopic properties through computational simulations. This will enable the design of materials with tailored characteristics for specific industrial uses.

Table 1: Potential Applications of Computationally Designed Alkali Blue 6B Analogs

| Application Area | Desired Property | Computational Approach |

| Thermoelectrics | Low lattice thermal conductivity | Machine-learning models, Phonon-Boltzmann transport equation calculations arxiv.org |

| Alkali-ion Batteries | High energy density, good cycling stability | Density Functional Theory (DFT), Grand potential phase diagrams escholarship.org |

| Advanced Coatings | Enhanced durability and specific optical properties | Molecular dynamics simulations |

| Sensors | High selectivity and sensitivity | Quantum mechanical calculations |

Integration of Alkali Blue 6B (C.I. 42765) into Responsive Chemical Systems: Theoretical Basis